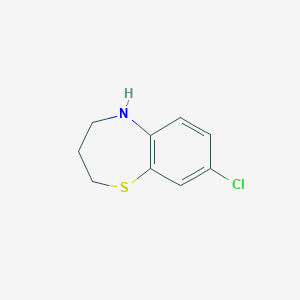

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXPBIFMDWHONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)Cl)SC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the reductive ring expansion of 4-chromanone or 4-thiochromanone oximes. These compounds are first converted to their corresponding N-amino derivatives. The reaction proceeds similarly to the Fischer indole synthesis, where arylhydrazines are used to form new condensed indole systems .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to synthesize substituted benzothiazepine derivatives. A common method involves reacting substituted chalcones with 2-amino-4-methylbenzenethiol under catalytic conditions:

-

Catalysts : PEG-400 and bleaching earth clay (BEC) are used to enhance reaction efficiency.

-

Conditions : Optimal at 60°C for 55 minutes, achieving yields >95% .

-

Mechanism : The chalcone undergoes Michael addition with the thiol group, followed by cyclization to form the seven-membered thiazepine ring.

Table 1: Cyclization Reaction Optimization

| Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 40 | 120 | 65 |

| 60 | 55 | 95 |

| 80 | 30 | 78 |

Nucleophilic Substitution

The chlorine atom at the 8-position undergoes nucleophilic substitution reactions, particularly with amines or alkoxides:

-

Example : Reaction with sodium methoxide in methanol replaces chlorine with methoxy groups.

-

Kinetics : Reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to electron withdrawal by the sulfur atom .

Key Observations :

-

Electron-rich nucleophiles (e.g., amines) show higher reactivity .

-

Steric hindrance from the tetrahydro ring slightly reduces substitution rates compared to non-hydrogenated analogs .

Ring-Opening Reactions

Under acidic or basic conditions, the thiazepine ring can undergo cleavage:

-

Acidic Hydrolysis : Concentrated HCl at reflux opens the ring, yielding 2-aminothiophenol derivatives and chloro-substituted ketones.

-

Basic Conditions : NaOH/ethanol cleaves the C–N bond, producing mercaptoamines and fragmented aromatic products .

Mechanistic Pathway :

-

Protonation of the nitrogen atom weakens the C–N bond.

-

Nucleophilic attack by water or hydroxide ion breaks the ring.

Oxidation and Reduction

The sulfur and nitrogen centers participate in redox reactions:

-

Oxidation : Hydrogen peroxide oxidizes sulfur to sulfoxide or sulfone derivatives, depending on stoichiometry.

-

Reduction : Sodium borohydride selectively reduces the imine bond (C=N) to form a secondary amine.

Table 2: Redox Reaction Outcomes

| Reagent | Product | Yield (%) |

|---|---|---|

| H₂O₂ (1 equiv) | Sulfoxide derivative | 82 |

| H₂O₂ (2 equiv) | Sulfone derivative | 75 |

| NaBH₄ | 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine (reduced imine) | 88 |

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions enable the introduction of aryl or alkyl groups:

-

Suzuki Coupling : Using arylboronic acids and Pd(PPh₃)₄, the chlorine atom is replaced with aryl groups .

-

Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines under Pd catalysis .

Example Reaction :

this compound + Phenylboronic Acid → 8-Phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (Yield: 72%) .

Pharmacological Modifications

Derivatives are synthesized to enhance bioactivity:

-

Iodine Substitution : Introducing iodine at the 2-position improves binding to adenosine kinase (Ki = 2.49 µM vs. native ligand Ki = 1.66 µM) .

-

Carboxylic Acid Functionalization : Adding a carboxyl group at the 7-position (e.g., 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid) enhances interactions with MAP kinase targets.

Scientific Research Applications

Overview

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fused benzene and thiazepine ring system with a chlorine substituent at the 8th position. Its applications range from serving as a building block in chemical synthesis to exhibiting biological activity against various diseases.

Medicinal Chemistry

This compound is primarily explored for its therapeutic effects . Research has indicated its potential as:

- Anti-inflammatory agents : The compound exhibits properties that may reduce inflammation in various biological systems.

- Anticancer agents : Studies have shown promising results in cytotoxic assays against cancer cell lines, particularly liver cancer cells. For instance, derivatives of benzothiazepines have demonstrated significant activity against Hep G-2 cells with varying potency levels .

The compound has been investigated for its role as an enzyme inhibitor , which could lead to novel treatments for conditions influenced by enzyme activity. The mechanism of action often involves binding to active sites on enzymes, thereby modulating their function .

Neuropharmacology

Research indicates that derivatives of this compound can act as serotonin receptor agonists , particularly targeting the 5-HT2C receptor. This receptor is implicated in regulating appetite and mood disorders, making these compounds potential candidates for treating obesity and other central nervous system disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using starting materials like 2-aminothiophenol and α-haloketones under basic conditions . Various derivatives are synthesized to enhance biological activity or modify pharmacokinetic properties.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Cytotoxicity Assays : A study evaluated a series of synthesized benzothiazepine derivatives for their cytotoxic effects against various cancer cell lines. One derivative showed an IC50 value significantly lower than standard chemotherapeutics used for liver cancer treatment .

- Serotonin Receptor Studies : Research involving the interaction of these compounds with serotonin receptors demonstrated that certain derivatives could effectively modulate neurotransmitter activity related to appetite regulation and mood stabilization .

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazepine and Related Derivatives

Key Observations :

- Heteroatom Substitution : Replacement of sulfur with oxygen (e.g., 1,4-benzoxazepine in ) reduces electron density and alters metabolic stability .

- Ring Modifications : SCH 23390 (a 1,3-benzazepine) demonstrates that nitrogen positioning and additional substituents (e.g., 7-OH) critically influence receptor selectivity .

Key Observations :

- Michael addition () and epoxide cyclization () are versatile for benzothiazepine synthesis.

- Titanium-based methods () enable selective functionalization but require stringent conditions.

Pharmacological Profiles

Key Observations :

- Antimicrobial activity in 8-substituted benzothiazepines correlates with nitro and chloro substituents .

- SCH 23390’s D1 selectivity is 2000-fold higher than its D2 affinity, highlighting the impact of structural modifications .

Physicochemical Properties

Table 4: Physical and Chemical Properties

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound belonging to the benzothiazepine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of a chlorine atom at the 8th position and its unique structural features contribute to its pharmacological properties.

- Molecular Formula : C9H10ClNS

- Molecular Weight : 199.7 g/mol

- CAS Number : 150395-08-7

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that derivatives of benzothiazepines exhibit significant anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including liver cancer (HepG2) and breast cancer cells .

- Antimicrobial Properties : Compounds within the benzothiazepine class have been reported to possess antimicrobial and antifungal activities. This includes effectiveness against both gram-positive and gram-negative bacteria .

- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. It may interact with specific targets involved in metabolic pathways, which can be crucial for developing treatments for various diseases .

- Neuropharmacological Effects : Some studies suggest that benzothiazepines may exhibit neuroprotective effects and could be beneficial in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence of the chlorine atom enhances its reactivity and selectivity towards biological targets compared to other benzothiazepine derivatives lacking this substituent .

Case Studies

Several studies have documented the biological activity of this compound and its derivatives:

The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.